5-tert-Butyl 1-Methyl 2-(Cbz-amino)pentanedioate
CAS No.:
Cat. No.: VC17949219
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO6 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 5-O-tert-butyl 1-O-methyl 2-(phenylmethoxycarbonylamino)pentanedioate |
| Standard InChI | InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22) |
| Standard InChI Key | BRMSLIYSWUEHJT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Introduction
5-tert-Butyl 1-Methyl 2-(Cbz-amino)pentanedioate is a synthetic organic compound with the molecular formula C17H25NO6 and a molecular weight of approximately 355.39 g/mol. It is characterized by the presence of:
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A tert-butyl group, contributing steric bulk.
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A methyl group, enhancing hydrophobicity.
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A carbobenzyloxy (Cbz) amino group, which is a common protecting group in peptide synthesis.
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A pentanedioate backbone, providing a dicarboxylic acid ester structure.
This compound is primarily used as an intermediate in organic synthesis and has potential applications in medicinal chemistry due to its unique structural features and reactivity.
Structural Features
The molecular structure of 5-tert-Butyl 1-Methyl 2-(Cbz-amino)pentanedioate includes:
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Functional Groups:
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Carbobenzyloxy (Cbz) group: Protects the amino functionality during chemical reactions.
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Ester groups: Contribute to its reactivity in esterification and transesterification reactions.
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Stereochemistry: The compound may exhibit chirality depending on the substitution pattern, which can influence its reactivity and biological interactions.
Synthesis
The synthesis of 5-tert-Butyl 1-Methyl 2-(Cbz-amino)pentanedioate typically involves multi-step organic reactions. A general synthetic route includes:
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Protection of the amino group with a carbobenzyloxy (Cbz) moiety.
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Esterification of pentanedioic acid derivatives with tert-butyl and methyl alcohols under acidic conditions.
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Purification through recrystallization or chromatography to achieve high yields and purity.
These methods ensure that the compound meets the required standards for use in further chemical transformations.
Applications
The compound has several promising applications:
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Organic Synthesis:
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Used as an intermediate in constructing more complex molecules.
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Its protected amino group allows selective reactions at other functional sites.
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Medicinal Chemistry:
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Potentially useful in designing prodrugs or active pharmaceutical ingredients.
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The Cbz group can be removed under mild conditions, exposing the free amine for biological activity studies.
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Comparison with Related Compounds
A comparison of structurally similar compounds highlights its unique properties:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-Methyl 2-((tert-butoxycarbonyl)amino)butanoate | 93267-05-1 | 0.89 | Lacks pentanedioate moiety |
| (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 18635-51-3 | 0.87 | Different protecting groups |
| tert-Butyl N-[hydroxy(phenyl)methyl]carbamate | N/A | N/A | Contains aromatic substituents |
This table demonstrates that while related compounds share functional groups, the combination of tert-butyl, methyl, and Cbz-protected amine on a pentanedioate backbone makes this compound distinct.
Reactivity and Biological Potential
The compound's reactivity stems from its functional groups:
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Ester Hydrolysis: The ester bonds can undergo hydrolysis under acidic or basic conditions, yielding free carboxylic acids.
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Deprotection: The Cbz group can be removed using hydrogenation or acidic cleavage, exposing the amine for further functionalization.
Biological studies on similar compounds suggest potential applications in enzyme inhibition or receptor binding, making it a candidate for drug development research .
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